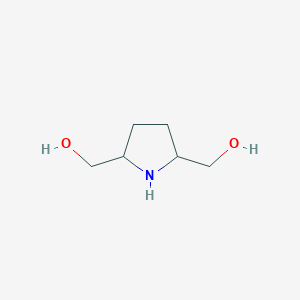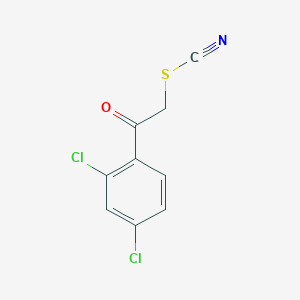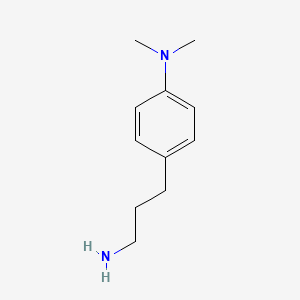
4-(3-aminopropyl)-N,N-dimethylaniline
説明
Synthesis Analysis
While specific synthesis methods for “4-(3-aminopropyl)-N,N-dimethylaniline” are not available, similar compounds such as 3-aminopropyltriethoxysilane (APTES) have been used extensively in the synthesis of materials . APTES acts as a silanization agent for the chemical modification of metal oxide nanoparticle surfaces .
科学的研究の応用
Formation of Aminopropyl Derivative of Glass
This compound is useful in the formation of aminopropyl derivative of glass . This process involves the reaction of the amine group in the compound with the surface of the glass, leading to the formation of a covalent bond. This modification can change the properties of the glass surface, making it more suitable for certain applications .
Adsorbent for Affinity Chromatography
The compound acts as an adsorbent for affinity chromatography . In this application, the compound is used to coat the surface of the chromatography column. The amine groups in the compound can interact with various substances, allowing them to be separated based on their affinity for the compound .
Preparation of Positively Charged Slides
It is used to prepare positively charged slides suitable for use with various immunohistochemical and in situ hybridization procedures . The positive charge on the slides can help to attract and bind negatively charged molecules, such as DNA or RNA, making these techniques more effective .
Adhesives and Sealant Chemicals
The compound is used as adhesives and sealant chemicals . The amine groups in the compound can react with other substances to form strong bonds, making it useful in the production of adhesives and sealants .
Paint Additives and Coating Additives
It is used as paint additives and coating additives . The compound can improve the properties of paints and coatings, such as their adhesion to surfaces, their durability, and their resistance to environmental conditions .
Silylation Reagent for Coating Glass and Silica Surfaces
The compound is used as a silylation reagent for coating glass and silica surfaces . This process involves the reaction of the compound with the surface of the glass or silica, leading to the formation of a protective layer. This can improve the properties of the surface, such as its resistance to water and other substances .
Crosslink and Immobilize Proteins and Other Molecules
It is used to crosslink and immobilize proteins and other molecules . The amine groups in the compound can react with various substances, allowing them to be crosslinked or immobilized. This can be useful in various applications, such as the development of biosensors or the immobilization of enzymes .
Surface Modification of Metal Oxide Nanoparticles
The compound has been used for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH 2) enhances their dispersibility and anti-bacterial property. The APTES-MONPs have various direct applications in electrochemical sensors, catalysts and Pickering emulsions .
将来の方向性
作用機序
Target of Action
Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
It’s worth noting that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) . Thermoplastics are treated with oxygen plasma to functionalize surface molecules, and subsequently coated with an aqueous 1% by volume APTES solution. PDMS is treated with oxygen plasma and placed in contact with the functionalized thermoplastic surface. A stable, covalent bond forms within 2 minutes .
Biochemical Pathways
It’s known that polyamine oxidase (pao) can oxidize spermidine (spd) and spermine (spm) to produce 1,3-diaminopropane, h2o2, and n-(3-aminopropyl)-4-aminobutanal or 4-aminobutanal . This suggests that 4-(3-aminopropyl)-N,N-dimethylaniline might be involved in the terminal catabolic pathways of polyamines .
Result of Action
It’s known that aptes-functionalized surfaces have been shown to be nontoxic to embryonic rat cardiomyocytes in vitro . Further experimentation is needed to evaluate toxicity to other cell types in extended culture .
Action Environment
APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves . The target organs of APTES are nerves, liver, and kidney .
特性
IUPAC Name |
4-(3-aminopropyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADHKBMNOCRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577066 | |
| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminopropyl)-N,N-dimethylaniline | |
CAS RN |
112103-97-6 | |
| Record name | 4-(3-Aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-aminopropyl)-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



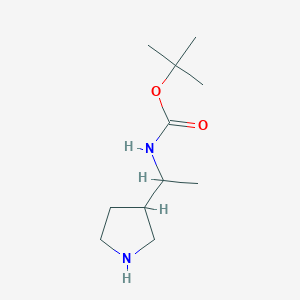
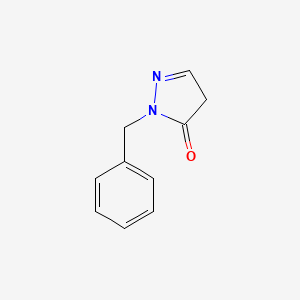
![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)


